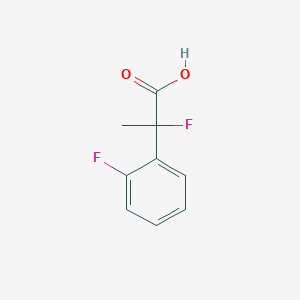

2-Fluoro-2-(2-fluorophenyl)propanoic acid

Descripción

2-Fluoro-2-(2-fluorophenyl)propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with two fluorine atoms: one at the α-carbon of the carboxylic acid group and another at the ortho position of the phenyl ring. Its molecular formula is C₉H₇F₂O₂, with a molecular weight of 185.15 g/mol (calculated from atomic masses).

The compound’s synthesis likely involves fluorination strategies similar to those used for related structures. For instance, fluorination of 2-(2-fluorophenyl)propanoic acid (C₉H₉FO₂, MW 168.17 g/mol) using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) could yield the target compound, as seen in analogous acetic acid derivatives .

Propiedades

IUPAC Name |

2-fluoro-2-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIKFIPIMXLVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Fluoro-2-(2-fluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with a fluorinating agent to introduce the second fluorine atom. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Fluoro-2-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-Fluoro-2-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of 2-Fluoro-2-(2-fluorophenyl)propanoic Acid and Related Compounds

Key Observations :

- Fluorine Positioning: The target compound’s dual fluorination distinguishes it from flurbiprofen (single fluorine on biphenyl) and ketoprofen (non-fluorinated). Fluorine at the α-carbon may enhance metabolic stability compared to non-fluorinated NSAIDs .

Actividad Biológica

2-Fluoro-2-(2-fluorophenyl)propanoic acid is a fluorinated compound that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The compound 2-Fluoro-2-(2-fluorophenyl)propanoic acid features a dual fluorination that enhances its chemical stability and reactivity. The presence of fluorine atoms allows for stronger hydrogen bonding interactions with biological macromolecules, which can influence its biological activity significantly.

The biological activity of 2-Fluoro-2-(2-fluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's fluorine atoms enhance its binding affinity to enzyme active sites, potentially leading to inhibition or modulation of various enzymatic activities. This interaction can alter metabolic pathways and influence physiological responses.

Enzyme Inhibition

Research indicates that 2-Fluoro-2-(2-fluorophenyl)propanoic acid may act as an enzyme inhibitor. Its structure allows it to selectively inhibit certain enzymes involved in inflammatory processes, making it a candidate for therapeutic applications in treating conditions characterized by excessive inflammation .

Pharmacological Potential

The compound has been explored for its potential as a pharmaceutical agent due to its enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Studies suggest that the introduction of fluorine can improve the pharmacokinetic profiles of compounds, allowing for more effective therapeutic interventions .

Case Studies

- Inflammation Models : A study demonstrated that 2-Fluoro-2-(2-fluorophenyl)propanoic acid exhibited reduced anti-inflammatory activity linked to COX inhibition when compared to traditional NSAIDs. This property may allow for a more favorable therapeutic application by minimizing unwanted side effects typically associated with COX inhibitors .

- Neutrophil Recruitment : In models assessing tissue damage due to neutrophil recruitment, this compound has shown promise in inhibiting the exacerbated recruitment of polymorphonuclear leukocytes (PMNs) at inflammation sites. This suggests potential applications in managing inflammatory diseases where neutrophil activity is detrimental .

Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated selective inhibition of enzymes involved in inflammatory pathways. |

| Pharmacokinetics | Improved stability and bioavailability compared to non-fluorinated counterparts. |

| Neutrophil Activity | Reduced recruitment of PMNs in inflammation models, indicating therapeutic potential. |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.